5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Mechanism of Action
Target of Action
It’s known that halogenated indoles, a class of compounds to which this molecule belongs, have shown activity against certain nematodes and insects .
Mode of Action
It’s suggested that halogenated indoles might interact with glutamate-gated chloride channels (glucl) in parasites . These channels are known targets in parasitology for drug design and selection .
Biochemical Pathways
The interaction with glucl suggests that it may affect neurotransmission in parasites, leading to paralysis and death .
Result of Action
The compound has shown nematicidal and insecticidal activities. For instance, it has been found to effectively control J2s of the root-knot nematode, Meloidogyne incognita . It’s also suggested that the compound induces a non-apoptotic death in parasites, possibly through the formation of large vacuoles in the worms .
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it has been studied for its interaction with fibroblast growth factor receptors (FGFRs), where it may inhibit the receptor’s activity . This interaction can affect downstream signaling pathways, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can lead to altered cell proliferation and differentiation . Additionally, this compound may affect the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds with specific amino acids in the active sites of enzymes or receptors, leading to inhibition or activation of their functions . This compound’s ability to modulate enzyme activity can result in significant changes in cellular processes, including signal transduction and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular homeostasis . Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . Its localization and accumulation within cells can impact its efficacy and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines .
Scientific Research Applications
Chemistry: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of inhibitors for specific enzymes and receptors . It is being explored for its anticancer properties due to its ability to inhibit certain signaling pathways involved in tumor growth .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Iodoindole
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both fluorine and iodine atoms in the pyrrolopyridine ring enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPKXOWCGPCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640114 | |
Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-10-5 | |
Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 900514-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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